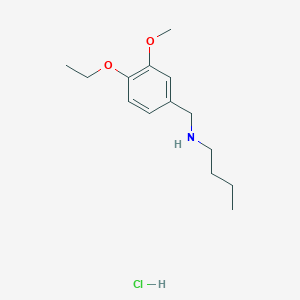
N-(4-ethoxy-3-methoxybenzyl)-1-butanamine hydrochloride
説明
N-(4-ethoxy-3-methoxybenzyl)-1-butanamine hydrochloride, also known as GBR 12909, is a chemical compound that belongs to the phenyltropane family. It is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential use in the treatment of various neurological disorders. In
作用機序
N-(4-ethoxy-3-methoxybenzyl)-1-butanamine hydrochloride 12909 acts by inhibiting the reuptake of dopamine, which leads to an increase in the concentration of dopamine in the synaptic cleft. This increase in dopamine levels leads to an increase in dopaminergic neurotransmission, which is responsible for the therapeutic effects of N-(4-ethoxy-3-methoxybenzyl)-1-butanamine hydrochloride 12909.
Biochemical and Physiological Effects
N-(4-ethoxy-3-methoxybenzyl)-1-butanamine hydrochloride 12909 has been shown to have various biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, which is indicative of its stimulant properties. It has also been shown to increase dopamine levels in the striatum, which is responsible for its therapeutic effects.
実験室実験の利点と制限
One of the advantages of using N-(4-ethoxy-3-methoxybenzyl)-1-butanamine hydrochloride 12909 in lab experiments is its high selectivity for the dopamine transporter. This allows for a more specific study of the effects of dopamine on various neurological disorders. However, one of the limitations of using N-(4-ethoxy-3-methoxybenzyl)-1-butanamine hydrochloride 12909 is its potential for abuse due to its stimulant properties.
将来の方向性
There are several future directions for the study of N-(4-ethoxy-3-methoxybenzyl)-1-butanamine hydrochloride 12909. One of the directions is to explore its potential use in the treatment of other neurological disorders such as depression and anxiety. Another direction is to study the long-term effects of N-(4-ethoxy-3-methoxybenzyl)-1-butanamine hydrochloride 12909 on the brain and its potential for neurotoxicity. Additionally, the development of more selective dopamine reuptake inhibitors based on the structure of N-(4-ethoxy-3-methoxybenzyl)-1-butanamine hydrochloride 12909 could lead to the discovery of new therapeutic agents for various neurological disorders.
Conclusion
In conclusion, N-(4-ethoxy-3-methoxybenzyl)-1-butanamine hydrochloride 12909 is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential use in the treatment of various neurological disorders. Its synthesis method has been well-established, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored. Further research is needed to fully understand the potential of N-(4-ethoxy-3-methoxybenzyl)-1-butanamine hydrochloride 12909 as a therapeutic agent for various neurological disorders.
科学的研究の応用
N-(4-ethoxy-3-methoxybenzyl)-1-butanamine hydrochloride 12909 has been extensively studied for its potential use in the treatment of various neurological disorders. It has been shown to have a high affinity for the dopamine transporter and is able to selectively inhibit the reuptake of dopamine. This makes it a potential candidate for the treatment of Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and cocaine addiction.
特性
IUPAC Name |
N-[(4-ethoxy-3-methoxyphenyl)methyl]butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.ClH/c1-4-6-9-15-11-12-7-8-13(17-5-2)14(10-12)16-3;/h7-8,10,15H,4-6,9,11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOIHHWPNUKGAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=C(C=C1)OCC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1048947-49-4 | |
| Record name | Benzenemethanamine, N-butyl-4-ethoxy-3-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1048947-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(1-pyrrolidinyl)propyl]-2-furamide](/img/structure/B4666996.png)
![4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B4667004.png)

![N,N-diethyl-3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4667020.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]isonicotinamide](/img/structure/B4667027.png)


![4-(2,5-dimethylphenyl)-N-[3-(4-morpholinyl)propyl]-1-piperazinecarbothioamide](/img/structure/B4667046.png)
![N-[3-(methylthio)phenyl]-N'-2-pyrazinylurea](/img/structure/B4667054.png)
![5-{3-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4667060.png)

![9-ethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4667073.png)
![3-methyl-4-[(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4667075.png)